4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine
Description
Chemical Structure: The compound 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine (IUPAC name) is a phenylamine derivative with a methoxyethoxyethoxy (-OCH₂CH₂OCH₂CH₂OCH₃) substituent at the 4-position and a methyl (-CH₃) group at the 2-position of the benzene ring. Its molecular formula is C₁₂H₁₉NO₃, with an average molecular weight of 225.28 g/mol (calculated from analogous structures in and ).
Such compounds are frequently employed as intermediates in drug design, particularly in the development of kinase inhibitors or anti-cancer agents, due to their ability to modulate solubility and bioavailability ().
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-10-9-11(3-4-12(10)13)16-8-7-15-6-5-14-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSXCKMDGJKGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-methylphenylamine. This intermediate is then subjected to a series of etherification reactions to introduce the methoxyethoxyethoxy chain. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the etherification process .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the same etherification steps but is optimized for large-scale production with enhanced safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines with different substitution patterns.
Substitution: Nucleophilic substitution reactions can replace the methoxyethoxyethoxy chain with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces various substituted amines .
Scientific Research Applications
4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine is an organic compound with a phenylamine core and a methoxyethoxyethoxy chain, known for its high solubility and stability, making it useful in chemical and industrial applications.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
- Biology It can be employed in the study of enzyme interactions and as a probe in biochemical assays.
- Medicine It can be investigated for potential therapeutic properties, including its role as a precursor in drug synthesis.
- Industry It can be utilized in the production of polymers and as a stabilizer in various industrial processes. Additionally, it functions as an antioxidant and a potential free radical scavenger and can inhibit PTP1B, enhancing insulin signaling.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation It can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction Reduction reactions can convert it into amines with different substitution patterns. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution Nucleophilic substitution reactions can replace the methoxyethoxyethoxy chain with other functional groups. Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces various substituted amines.
Mechanism of Action
The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine with similar compounds:
Key Observations :
- The methoxyethoxyethoxy group enhances solubility in polar solvents compared to simpler ethoxy or methyl groups (e.g., ’s compound lacks this moiety and has lower molecular weight).
- The trifluoromethyl group in ’s analog increases hydrophobicity and metabolic stability, making it more suitable for drug candidates .
Biological Activity
Overview
4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive examination of its biological properties, mechanisms of action, and potential applications in medicine and industry.
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.28 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenylamine with triethylene glycol derivatives. A common method includes nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide under reflux conditions to ensure complete substitution.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the triethylene glycol chain enhances the compound's solubility, which may facilitate its interaction with biological systems. It has been suggested that the compound can modulate enzymatic activities, potentially influencing various signaling pathways .
Pharmacological Properties
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological effects, including:
- Antioxidant Activity : Compounds with methoxy groups are often associated with free radical scavenging capabilities.
- Enzyme Inhibition : There is potential for inhibition of protein tyrosine phosphatases, which are crucial in insulin signaling pathways, making it a candidate for diabetes research .
- Cell Viability : Initial studies suggest that derivatives may enhance cellular functions without significant cytotoxicity, indicating a favorable safety profile for therapeutic applications .
Study on Insulin Signaling
A study focused on related compounds found that certain derivatives could enhance insulin-stimulated glucose uptake by inhibiting protein tyrosine phosphatase 1B (PTP1B), a known negative regulator of insulin signaling. The compound demonstrated an IC50 value indicating potent inhibitory activity, which suggests its potential use in managing type 2 diabetes mellitus .
Toxicity and Safety Profile
Research into the safety profile of similar compounds indicates low cytotoxicity at therapeutic concentrations. For instance, MTT assays have shown that certain analogs do not adversely affect cell viability even at higher concentrations.
Medicinal Chemistry
The compound's properties make it a promising candidate for drug development, particularly in areas such as:
- Diabetes Management : Due to its potential role in enhancing insulin signaling.
- Antioxidant Therapies : Exploiting its ability to scavenge free radicals could lead to new treatments for oxidative stress-related conditions.
Industrial Uses
In addition to medicinal applications, this compound may find utility in:
- Specialty Chemicals : As a building block for synthesizing various chemical intermediates.
- Surfactants and Polymers : Leveraging its unique chemical structure for industrial formulations.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-[2-(2-Methoxyethoxy)ethoxy]-2-methylphenylamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step etherification and amination. For example, starting with 2-methyl-4-nitrophenol, sequential alkylation with 2-(2-methoxyethoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) forms the ethoxy chain. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to the amine .
- Key Considerations : Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of alkylating agents critically affect regioselectivity and purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methyl at position 2, ethoxy chain at position 4) and amine proton integration.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., m/z 211.2630 for [M+H]⁺) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol/water mixtures due to the polyethoxy chain.
- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the amine group. Stability in aqueous buffers (pH 4–8) should be validated via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How does the ethoxy chain length and substitution pattern influence biological activity in receptor-binding studies?
- Methodology : Compare analogs (e.g., 4-methoxy-2-methylaniline vs. the target compound) in vitro. Use radioligand binding assays (e.g., GPCR targets) to quantify IC₅₀ values.
- Findings : The triethylene glycol chain enhances water solubility and may improve blood-brain barrier penetration, but excessive chain length can reduce binding affinity due to steric hindrance .
Q. What computational modeling approaches predict the compound’s interactions with enzymes like cytochrome P450?
- Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (e.g., CYP3A4, PDB ID: 1TQN).
- Key Parameters : Focus on hydrogen bonding with the amine group and hydrophobic interactions with the methyl/ethoxy moieties. DFT calculations (B3LYP/6-31G*) optimize charge distribution .
Q. How does this compound behave in supramolecular assemblies (e.g., micelles or liposomes) for drug delivery applications?
- Experimental Design : Formulate liposomes (phosphatidylcholine/cholesterol) and assess encapsulation efficiency via dialysis. Use dynamic light scattering (DLS) to monitor particle size and zeta potential.
- Results : The ethoxy chain promotes self-assembly into micelles (CMC ~0.1 mM), while the amine group enables pH-responsive release in acidic environments .
Q. Are there contradictions in reported biological activities of structurally similar phenylamine derivatives?
- Case Study : Compare target compound with 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline . While both show antitumor potential, discrepancies in IC₅₀ values (e.g., 5 µM vs. 12 µM in HeLa cells) may arise from assay conditions (e.g., serum concentration, exposure time). Meta-analysis of dose-response curves is advised .
Safety and Handling
Q. What safety protocols are essential for handling this amine derivative?
- GHS Compliance : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hood) due to potential respiratory irritation (H319). Store separately from strong oxidizers .
- Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .
Comparative Studies
Q. How does the compound’s reactivity differ from its phenol analog (4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenol)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
